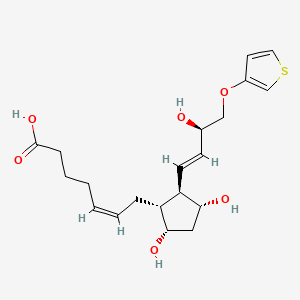
9alpha,11alpha,15alpha-Trihydroxy-16-(3-thienyloxy)-17,18,19,20-tetranor-5Z,13E-prostadienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tiaprost is a synthetic analogue of prostaglandin F2α, which is a naturally occurring prostaglandin involved in various physiological processes. The molecular formula of Tiaprost is C20H28O6S, and it has a molecular weight of 396.50 g/mol . This compound is primarily used in veterinary medicine for its luteolytic properties, which means it can induce luteolysis, the breakdown of the corpus luteum .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tiaprost is synthesized through a series of chemical reactions that involve the modification of prostaglandin F2αThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the chemical transformations .
Industrial Production Methods
Industrial production of Tiaprost involves large-scale chemical synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Tiaprost undergoes various chemical reactions, including:
Oxidation: Tiaprost can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups in Tiaprost.
Substitution: Substitution reactions can introduce new functional groups into the Tiaprost molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Tiaprost can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
Tiaprost has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study prostaglandin analogues and their chemical properties.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in reproductive health.
Industry: Utilized in veterinary medicine to manage reproductive cycles in livestock.
Mechanism of Action
Tiaprost exerts its effects by binding to prostaglandin receptors, specifically the FP receptor. This binding triggers a cascade of intracellular events that lead to luteolysis, the breakdown of the corpus luteum. The molecular targets involved in this process include various enzymes and signaling molecules that regulate reproductive functions .
Comparison with Similar Compounds
Similar Compounds
Prostaglandin F2α: The natural analogue of Tiaprost, involved in similar physiological processes.
Cloprostenol: Another synthetic analogue of prostaglandin F2α, used for similar veterinary applications.
Dinoprost: A prostaglandin analogue with similar luteolytic properties.
Uniqueness of Tiaprost
Tiaprost is unique due to its specific structural modifications, which enhance its stability and efficacy compared to other prostaglandin analogues.
Properties
CAS No. |
62251-61-0 |
|---|---|
Molecular Formula |
C20H28O6S |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-thiophen-3-yloxybut-1-enyl]cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C20H28O6S/c21-14(12-26-15-9-10-27-13-15)7-8-17-16(18(22)11-19(17)23)5-3-1-2-4-6-20(24)25/h1,3,7-10,13-14,16-19,21-23H,2,4-6,11-12H2,(H,24,25)/b3-1-,8-7+/t14-,16-,17-,18+,19-/m1/s1 |
InChI Key |
FYBFDIIAPRHIQS-KKBLUXBBSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](COC2=CSC=C2)O)C/C=C\CCCC(=O)O)O |
Canonical SMILES |
C1C(C(C(C1O)C=CC(COC2=CSC=C2)O)CC=CCCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















